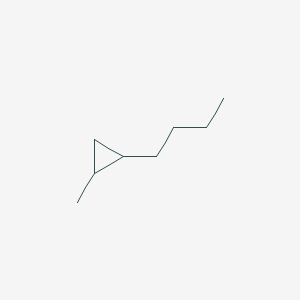

1-Butyl-2-methylcyclopropane

Description

Overview of Cyclopropane (B1198618) Derivatives in Organic Chemistry Research

Cyclopropane derivatives are three-membered ring structures that have captivated the attention of organic chemists for over a century. Their inherent ring strain, a consequence of the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³-hybridized carbon atoms, imparts them with unique chemical properties and reactivity. uobasrah.edu.iq This strain energy makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that has been widely exploited in organic synthesis to construct more complex molecular architectures. acs.org Furthermore, the bonding in cyclopropanes is distinct, featuring "bent" or "banana" bonds, which possess a higher degree of p-character than typical sigma bonds. uobasrah.edu.iq This unusual electronic structure contributes to their interesting reactivity profiles.

Significance of Strained Ring Systems in Modern Synthetic and Mechanistic Studies

Strained ring systems, such as cyclopropanes, are not merely chemical curiosities; they are powerful tools in modern synthetic and mechanistic studies. The release of ring strain can serve as a potent thermodynamic driving force for a variety of chemical transformations. acs.org This principle is harnessed in numerous synthetic strategies, including ring-opening polymerizations and the formation of larger, more complex cyclic and acyclic systems. The predictable reactivity of strained rings also allows for detailed mechanistic investigations, providing valuable data on reaction pathways, transition states, and the influence of electronic and steric effects.

Research Interest in Alkyl-Substituted Cyclopropanes, with Focus on 1-Butyl-2-methylcyclopropane

Alkyl-substituted cyclopropanes, such as this compound, serve as fundamental models for understanding the interplay of steric and electronic effects on the properties and reactivity of the cyclopropane ring. The presence of alkyl groups can influence the stability of the ring, the stereochemical outcomes of reactions, and the regioselectivity of ring-opening processes. While this compound itself may not have direct commercial applications, its study provides valuable data for the broader understanding of more complex molecules containing cyclopropane motifs, which are found in a variety of natural products and pharmacologically active compounds. nih.gov Research into the synthesis and properties of such simple alkyl-substituted cyclopropanes is essential for building the foundational knowledge required for the targeted design and synthesis of more intricate molecular targets.

Structure

3D Structure

Properties

CAS No. |

2511-92-4 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

1-butyl-2-methylcyclopropane |

InChI |

InChI=1S/C8H16/c1-3-4-5-8-6-7(8)2/h7-8H,3-6H2,1-2H3 |

InChI Key |

IWTBNPKBPXCCIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butyl 2 Methylcyclopropane and Its Stereoisomers

Foundational Cyclopropanation Reactions

The construction of the 1-butyl-2-methylcyclopropane framework can be achieved through several foundational cyclopropanation reactions, each with distinct mechanisms and applications. These methods involve the addition of a one-carbon unit to the double bond of a heptene (B3026448) isomer, typically (E)- or (Z)-hept-2-ene.

Simmons-Smith Reaction and Modified Protocols

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, valued for its reliability and stereospecificity. wikipedia.orgnumberanalytics.com It employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. numberanalytics.comtcichemicals.com The reaction with an alkene is a concerted process, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of (E)-hept-2-ene would yield trans-1-butyl-2-methylcyclopropane, while (Z)-hept-2-ene would produce the cis isomer.

The mechanism is believed to involve the formation of the zinc carbenoid which then adds to the alkene in a "butterfly" transition state, delivering the methylene (B1212753) group to the same face of the double bond. organic-chemistry.org This stereospecificity is a key advantage of the method. numberanalytics.com

Several modifications have been developed to improve the reaction's efficiency and scope. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and reproducibility. wikipedia.orgtcichemicals.com Other protocols, known as Charette modifications, utilize different ligands on the zinc atom to create more reactive or selective carbenoids, which can cyclopropanate a wider variety of alkenes, sometimes without the need for directing groups. organic-chemistry.org

Table 1: Representative Simmons-Smith Cyclopropanation of Hept-2-ene

| Alkene Substrate | Reagents | Product | Typical Yield | Stereochemistry |

| (E)-Hept-2-ene | CH₂I₂, Zn-Cu | trans-1-Butyl-2-methylcyclopropane | Good | Preserved (trans) |

| (Z)-Hept-2-ene | CH₂I₂, Zn-Cu | cis-1-Butyl-2-methylcyclopropane | Good | Preserved (cis) |

| (E)-Hept-2-ene | CH₂I₂, Et₂Zn | trans-1-Butyl-2-methylcyclopropane | High | Preserved (trans) |

Carbene and Carbenoid Mediated Cyclopropanation Approaches

Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive electrophiles. openstax.org They readily add to the double bond of alkenes in a single, concerted step to form cyclopropanes. openstax.orglibretexts.org The stereochemistry of the alkene is typically retained, especially with singlet carbenes, which are commonly involved in these synthetic methods. libretexts.orglibretexts.orgstackexchange.com

A common method for generating carbenes is the treatment of a haloform, such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃), with a strong base like potassium tert-butoxide (KOt-Bu). masterorganicchemistry.com This generates a dihalocarbene (e.g., :CCl₂), which adds to an alkene like hept-2-ene to form a dihalocyclopropane. Subsequent reduction of the dihalocyclopropane can yield the desired this compound. nist.gov

Carbenoids are metal-complexed carbenes that exhibit similar reactivity. libretexts.org The Simmons-Smith reagent is a prime example of a carbenoid. masterorganicchemistry.comlibretexts.org These reagents are generally less reactive and more selective than free carbenes, making them synthetically useful.

Table 2: Carbene Addition Approach to this compound

| Alkene Substrate | Carbene Source | Intermediate Product | Final Product | Notes |

| (E)-Hept-2-ene | CHCl₃, KOt-Bu | trans-1,1-Dichloro-2-butyl-3-methylcyclopropane | trans-1-Butyl-2-methylcyclopropane | Requires subsequent reduction step |

| (Z)-Hept-2-ene | CHCl₃, KOt-Bu | cis-1,1-Dichloro-2-butyl-3-methylcyclopropane | cis-1-Butyl-2-methylcyclopropane | Requires subsequent reduction step |

Transition Metal-Catalyzed Cyclopropanation (e.g., Rh(I), Pd)

Transition metals, particularly rhodium and palladium, are powerful catalysts for cyclopropanation reactions. wikipedia.org These reactions typically involve the catalytic decomposition of a diazo compound, such as ethyl diazoacetate, in the presence of an alkene. wikipedia.orgnih.gov The transition metal reacts with the diazo compound to form a metal carbene intermediate, which then transfers the carbene fragment to the alkene. wikipedia.org

Rhodium(II) carboxylate complexes, like dirhodium tetraacetate (Rh₂(OAc)₄), are exceptionally effective for these transformations. wikipedia.orgnih.gov They catalyze the cyclopropanation of a wide range of alkenes, including electron-rich, neutral, and electron-poor variants, with high efficiency. wikipedia.orgacs.org The reaction mechanism is generally considered to be a concerted addition of the metal carbene to the alkene, which explains the observed retention of alkene stereochemistry. wikipedia.org

Palladium-catalyzed cyclopropanations are also well-established. acs.orgrsc.org While various palladium sources can be used, the catalytically active species is often a Pd(0) complex. acs.orgresearchgate.net The mechanism can proceed through the formation of a palladacyclobutane intermediate, followed by reductive elimination to yield the cyclopropane. acs.orgacs.org Acylsilanes have recently been shown to serve as precursors for electron-rich carbenes under palladium catalysis, expanding the scope of these reactions. acs.org

Stereoselective and Asymmetric Synthesis Strategies

Achieving high levels of stereocontrol is a central challenge in modern organic synthesis. For a molecule like this compound, which has two stereocenters, this involves controlling both the relative (cis/trans) and absolute (R/S) stereochemistry.

Diastereoselective Cyclopropanation with Chiral Auxiliaries and Substrates

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of cyclopropanation, this can be achieved by using a chiral substrate or by attaching a chiral auxiliary to an achiral substrate.

Substrate-directed reactions are a powerful strategy. For example, the Simmons-Smith cyclopropanation of an allylic alcohol often proceeds with high diastereoselectivity, where the hydroxyl group directs the zinc carbenoid to the syn-face of the double bond. organic-chemistry.org By starting with a chiral, non-racemic allylic alcohol, one can achieve high levels of diastereocontrol in the formation of the cyclopropane ring.

Alternatively, a chiral auxiliary can be temporarily attached to the substrate. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that, once attached to the starting material, direct the stereochemical outcome of a subsequent reaction. osi.lv For example, an unsaturated ester or amide can be prepared using a chiral alcohol or amine. The cyclopropanation of this chiral substrate would then proceed with a facial bias imposed by the auxiliary, leading to a diastereomeric excess (d.e.) of one cyclopropane product. The auxiliary can then be cleaved to reveal the enantioenriched cyclopropane. This approach has been used for diastereoselective cyclopropanations with diazo esters. wikipedia.orgrsc.org

Table 3: Diastereoselective Cyclopropanation Strategies

| Strategy | Example Substrate | Reaction | Key Feature | Outcome |

| Substrate Control | Chiral allylic alcohol | Simmons-Smith | Hydroxyl group directs the reagent | High diastereoselectivity |

| Chiral Auxiliary | α,β-Unsaturated ester of a chiral alcohol (e.g., pantolactone) | Rh(II)-catalyzed cyclopropanation | Auxiliary blocks one face of the double bond | High diastereoselectivity |

Enantioselective Cyclopropanation via Chiral Catalysis (e.g., Chiral-at-Metal Rh(III) Complexes)

Enantioselective catalysis is a more atom-economical approach to accessing chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. This is most commonly achieved in cyclopropanation through the use of transition metal complexes bearing chiral ligands. nih.govdicp.ac.cn

Chiral rhodium(II) catalysts have been extensively developed for the asymmetric cyclopropanation of alkenes with diazo compounds. acs.orgrsc.orgnih.gov By replacing the achiral carboxylate ligands on a standard dirhodium(II) catalyst with chiral ones, a chiral reaction environment is created around the metal carbene intermediate. This environment forces the incoming alkene to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the cyclopropane product. Catalysts such as Rh₂(S-DOSP)₄ have demonstrated high levels of enantioselectivity (up to >95% ee) in these reactions. wikipedia.orgacs.org

A more recent and sophisticated approach involves the use of "chiral-at-metal" complexes. ehu.esrsc.orgnih.gov In these catalysts, the stereogenic center is the metal atom itself, which is held in a rigid, chiral configuration by achiral ligands arranged in a propeller-like fashion. ehu.esrsc.org Chiral-at-metal Rh(III) complexes have emerged as highly effective catalysts for various asymmetric transformations, including conjugate additions and cyclopropanations. nih.govacs.org These catalysts act as chiral Lewis acids, activating the substrate and providing a well-defined chiral pocket to control the stereochemical outcome of the reaction with high enantioselectivity. nih.govacs.org

Table 4: Enantioselective Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate (Model Reaction)

| Catalyst System | Ligand/Complex Type | Typical trans-ee | Typical cis-ee |

| Copper(I) with Chiral Oxazolines | Chiral Ligand | Up to 60% | Up to 52% |

| Dirhodium(II) with Chiral Carboxylates (e.g., Rh₂(S-TCPTAD)₄) | Chiral Ligand | Up to 98% | High |

| Chiral-at-Metal Rh(III) Complex | Chiral Metal Center | High | High |

Note: Data for the model reaction of styrene is presented to illustrate typical catalyst performance.

Ring-Closing Reactions for Cyclopropane Formation

The construction of the this compound ring can be achieved through several modern synthetic methods, each offering distinct advantages in terms of stereocontrol and substrate scope. Key among these are the Simmons-Smith reaction and its variants, the Kulinkovich reaction for the synthesis of cyclopropanols which can be subsequently deoxygenated, and transition-metal-catalyzed cyclopropanations.

One of the most established methods for the synthesis of cyclopropanes from alkenes is the Simmons-Smith reaction . nih.govnih.gov This reaction typically involves the use of a zinc-copper couple and diiodomethane to generate a zinc carbenoid species that then adds to an alkene in a concerted fashion, preserving the stereochemistry of the starting alkene. For the synthesis of this compound, a suitable precursor would be (E)- or (Z)-hept-2-ene. The reaction with diiodomethane and a Zn-Cu couple would yield the corresponding trans- or cis-1-butyl-2-methylcyclopropane, respectively. Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (Et₂Zn), can enhance reactivity. nih.gov

The Kulinkovich reaction provides an alternative route, starting from an ester and a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction forms a cyclopropanol, which can then be converted to the desired this compound. For instance, the reaction of methyl valerate (B167501) with propylmagnesium bromide in the presence of Ti(Oi-Pr)₄ would yield 1-butyl-2-methylcyclopropan-1-ol. wikipedia.orgorganic-chemistry.org Subsequent deoxygenation, for example, through a two-step procedure involving tosylation and reduction with a hydride source like lithium aluminum hydride, would furnish this compound. The diastereoselectivity of the Kulinkovich reaction can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.org

Transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is another powerful tool. rsc.orgresearchgate.net For example, the reaction of 1-heptene (B165124) with ethyl diazoacetate in the presence of a rhodium or copper catalyst can produce ethyl 2-butylcyclopropane-1-carboxylate. While this provides a functionalized cyclopropane, further synthetic manipulations would be required to arrive at this compound. However, the use of chiral catalysts can afford high levels of enantioselectivity in these transformations.

Below is a table summarizing these ring-closing methodologies for the potential synthesis of this compound.

| Reaction | Starting Materials | Reagents and Conditions | Intermediate/Product | Stereochemistry | Reference(s) |

| Simmons-Smith Reaction | (E)-Hept-2-ene | CH₂I₂, Zn-Cu couple, ether | trans-1-Butyl-2-methylcyclopropane | Stereospecific | nih.govnih.gov |

| Simmons-Smith Reaction | (Z)-Hept-2-ene | CH₂I₂, Zn-Cu couple, ether | cis-1-Butyl-2-methylcyclopropane | Stereospecific | nih.govnih.gov |

| Kulinkovich Reaction | Methyl valerate, Propylmagnesium bromide | Ti(Oi-Pr)₄, THF | 1-Butyl-2-methylcyclopropan-1-ol | Diastereoselective | wikipedia.orgorganic-chemistry.orgarkat-usa.org |

| Catalytic Cyclopropanation | 1-Heptene, Ethyl diazoacetate | Rh₂(OAc)₄ or Cu(acac)₂ | Ethyl 2-butylcyclopropane-1-carboxylate | Diastereoselective, potentially enantioselective with chiral catalysts | rsc.orgresearchgate.net |

Functional Group Transformations on Cyclopropane Rings for Derivatization

Once the this compound scaffold is synthesized, further derivatization can be achieved through functional group transformations. For a non-activated cyclopropane such as this, direct functionalization of the C-H bonds presents a modern and efficient approach.

C-H functionalization reactions, particularly those catalyzed by transition metals like palladium and rhodium, have emerged as powerful methods for the direct introduction of functional groups onto otherwise unreactive C-H bonds. For a molecule like this compound, this approach avoids the need for pre-installed functional groups. Palladium-catalyzed C-H arylation, for example, has been demonstrated on cyclopropane rings, often using a directing group to control regioselectivity. In the absence of a directing group, achieving selectivity can be challenging, but recent advances have shown promise for the functionalization of simple alkylcyclopropanes.

Another strategy for derivatization involves the introduction of a hydroxyl group, which can then serve as a handle for further transformations. While direct hydroxylation of alkanes can be difficult, the Kulinkovich reaction, as mentioned previously, directly provides a cyclopropanol. wikipedia.orgorganic-chemistry.org This 1-butyl-2-methylcyclopropanol can undergo a variety of reactions. For example, oxidation of the secondary alcohol would yield the corresponding cyclopropyl (B3062369) ketone. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution reactions to introduce a range of other functional groups.

The table below outlines potential functional group transformations for the derivatization of this compound.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference(s) |

| C-H Arylation | This compound | Pd(OAc)₂, Aryl halide, Oxidant | Aryl-substituted this compound | researchgate.net |

| Hydroxylation (via Kulinkovich) | Methyl valerate, Propylmagnesium bromide | 1. Ti(Oi-Pr)₄, THF; 2. H₂O | 1-Butyl-2-methylcyclopropan-1-ol | wikipedia.orgorganic-chemistry.orgorgsyn.org |

| Oxidation | 1-Butyl-2-methylcyclopropan-1-ol | PCC or Swern oxidation | 1-Butyl-2-methylcyclopropyl ketone | arkat-usa.org |

| Nucleophilic Substitution (via tosylate) | 1-Butyl-2-methylcyclopropan-1-ol | 1. TsCl, pyridine; 2. Nu⁻ | Substituted this compound | orgsyn.org |

Mechanistic Studies on the Reactivity and Transformations of 1 Butyl 2 Methylcyclopropane

Ring-Opening Reactions of Strained Cyclopropane (B1198618) Systems

The inherent ring strain in 1-butyl-2-methylcyclopropane, estimated to be around 27-28 kcal/mol, is the primary driving force for its ring-opening reactions. These transformations can be initiated through various mechanisms, including electrophilic attack, radical intermediates, and transition metal catalysis.

Electrophilic Ring-Opening Mechanisms

The carbon-carbon bonds of the cyclopropane ring possess significant p-character, allowing them to act as a nucleophile in the presence of a strong electrophile. The electrophilic ring-opening of this compound is initiated by the attack of an electrophile (E⁺), such as a proton from a strong acid, on one of the ring carbons. numberanalytics.comlibretexts.orglasalle.edu This initial step results in the formation of a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the ring-opening.

The general mechanism can be summarized as follows:

Electrophilic Attack: The cyclopropane ring attacks the electrophile, leading to the formation of a carbocation.

Nucleophilic Attack: The nucleophile attacks the carbocation, resulting in the ring-opened product.

The regiochemical outcome depends on the specific electrophile and reaction conditions, but generally follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the former cyclopropane ring. libretexts.org

Radical-Mediated Ring-Opening Pathways

Radical-mediated ring-opening of this compound typically proceeds through the formation of a cyclopropylcarbinyl radical. This can be achieved by abstracting a hydrogen atom from the cyclopropane ring or by the addition of a radical to the molecule. The resulting cyclopropylcarbinyl radical is highly unstable and readily undergoes a rapid ring-opening rearrangement to form a more stable homoallylic radical. nih.gov

The key steps in a radical-mediated ring-opening are:

Initiation: Formation of a radical, which then reacts with the cyclopropane. youtube.com

Radical Formation: Abstraction of a hydrogen atom from the cyclopropane ring by the initiator radical, or addition of the radical to the ring, to form a cyclopropylcarbinyl-type radical.

Ring Opening: The cyclopropylcarbinyl radical undergoes rapid homolytic cleavage of a C-C bond in the ring to form a more stable, open-chain radical. The regioselectivity of the ring scission is determined by the formation of the most stable radical product.

Propagation/Termination: The resulting open-chain radical can then participate in further radical reactions or be terminated. youtube.com

For this compound, the opening of the C1-C2 bond would lead to a secondary radical, while the opening of the C1-C3 or C2-C3 bonds would lead to primary or secondary radicals, respectively. The relative stability of these potential radical intermediates will govern the product distribution.

Ring-Opening Metathesis Reactions

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymer synthesis method that is typically applied to cyclic alkenes, driven by the relief of ring strain. researchgate.net While direct ROMP of a saturated alkane like this compound is not a standard transformation due to the absence of a double bond for the metathesis catalyst to engage with, related transition-metal-catalyzed C-C bond activation and ring-opening reactions of cyclopropanes are known.

These reactions often involve the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent transition metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, such as reductive elimination or further reaction with other substrates, to yield ring-opened or rearranged products. For example, vinylcyclopropanes can undergo catalytic asymmetric ring-opening reactions in the presence of transition metal catalysts. researchgate.net While not a metathesis reaction in the classical sense, these catalyzed ring-openings represent an important class of transformations for strained cyclopropane systems.

Isomerization Pathways and Stereochemical Interconversions

Beyond ring-opening, this compound can undergo isomerization reactions, either through catalytic means or under thermal conditions. These reactions can lead to stereochemical interconversion (cis-trans isomerization) or structural rearrangement to form acyclic alkenes.

Catalytic Isomerization of Cyclopropane Derivatives

The cis and trans stereoisomers of 1,2-disubstituted cyclopropanes, such as this compound, can be interconverted under certain catalytic conditions. libretexts.orglibretexts.org For instance, studies on analogous systems like 1,2-dimethylcyclopropane (B14754300) have shown that cis-trans isomerization can occur at elevated temperatures. researchgate.net While specific catalytic systems for the isomerization of this compound are not extensively documented, general principles from related systems can be applied. For example, transition metal hydrides have been shown to catalyze the cis-trans isomerization of certain substituted cyclooctadienes through a stepwise mechanism involving metal hydride addition and elimination. researchgate.net

Thermal Rearrangements and Their Mechanisms

When subjected to high temperatures, this compound can undergo thermal rearrangements, leading to both cis-trans isomerization and structural isomerization to form various alkenes. The study of the thermal isomerization of 1,2-dimethylcyclopropane provides a valuable model for understanding these processes. researchgate.net

The thermal reactions of 1,2-dialkylcyclopropanes typically proceed through a diradical intermediate, formed by the homolytic cleavage of one of the carbon-carbon bonds in the ring. This diradical can then either re-close to form the cis or trans isomer or undergo hydrogen shifts to produce various acyclic alkenes.

For 1,2-dimethylcyclopropane, the thermal isomerization has been studied in the gas phase at temperatures between 380 and 453 °C. researchgate.net The cis-trans isomerization is a reversible, unimolecular reaction and is significantly faster than the structural isomerization to pentenes. researchgate.net

Table 1: Arrhenius Parameters for the Thermal Isomerization of cis-1,2-Dimethylcyclopropane

| Reaction | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| cis to trans-1,2-dimethylcyclopropane | 10¹⁵.³ | 59.4 |

| cis-1,2-dimethylcyclopropane to cis-pent-2-ene | 10¹³.⁹ | 61.4 |

| cis-1,2-dimethylcyclopropane to trans-pent-2-ene | 10¹⁴.⁰ | 61.2 |

Data sourced from a study on the thermal isomerization of 1,2-dimethylcyclopropane and can be considered analogous for this compound. researchgate.net

The structural isomerization of this compound would be expected to yield a mixture of heptene (B3026448) isomers through similar diradical intermediates and subsequent hydrogen shifts.

Investigations into Carbocation Intermediates and Rearrangements

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, often proceeding through carbocationic intermediates, especially under acidic conditions. libretexts.org These intermediates are prone to rearrangements, seeking greater stability through shifts of adjacent atoms or groups. libretexts.orglumenlearning.com While specific experimental studies on this compound are not extensively documented in the literature, its behavior can be predicted based on well-established principles of carbocation chemistry. libretexts.orglumenlearning.com

The acid-catalyzed ring-opening of this compound would likely initiate by protonation of the cyclopropane ring. This can be envisioned as an electrophilic attack on one of the C-C bonds, leading to the formation of a secondary carbocation. The position of the initial positive charge would be influenced by the substitution pattern of the cyclopropane. Two primary secondary carbocations could be formed from the cleavage of the C1-C2 bond or the C1-C3/C2-C3 bonds.

Once formed, these carbocations can undergo rearrangements to form more stable carbocationic species. libretexts.orgkhanacademy.org The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, any initially formed secondary carbocation will seek to rearrange to a more stable tertiary carbocation if a suitable migration pathway exists. libretexts.orgkhanacademy.org Two common types of rearrangements are the 1,2-hydride shift and the 1,2-alkyl shift. libretexts.orglibretexts.org

Plausible Rearrangement Pathways:

Consider the initial formation of a secondary carbocation at C2 (bearing the methyl group) after protonation and ring opening. A 1,2-hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation. Similarly, if a secondary carbocation forms at C1 (bearing the butyl group), a 1,2-hydride shift from within the butyl group or a more complex alkyl shift could occur.

The table below outlines the plausible carbocation intermediates and the potential rearrangement products that could arise from the acid-catalyzed reaction of this compound.

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Final Product (after nucleophilic attack) |

| 2-Heptyl cation (at C2) | 1,2-Hydride Shift | 3-Heptyl cation (tertiary) | 3-Haloheptane or 3-Heptanol |

| 1-Butyl-2-propyl cation | 1,2-Alkyl (Methyl) Shift | 2-Methyl-2-heptyl cation (tertiary) | 2-Halo-2-methylheptane or 2-Methyl-2-heptanol |

It is important to note that the actual distribution of products would depend on the specific reaction conditions, such as the nature of the acid and the solvent, which can influence the lifetime and reactivity of the carbocation intermediates. In many cases, a mixture of products resulting from both the unrearranged and rearranged carbocations would be expected. lumenlearning.com

Photocatalytic Approaches to Cyclopropane Transformations

In recent years, photocatalysis has emerged as a powerful tool for activating and functionalizing organic molecules under mild conditions. rsc.org While much of the research has focused on donor-acceptor or aryl-substituted cyclopropanes, the principles can be extended to non-activated cyclopropanes like this compound. rsc.org

The key to photocatalytic activation of a cyclopropane is often a single-electron transfer (SET) process. rsc.org In the case of non-activated cyclopropanes, which lack easily oxidizable or reducible groups, this can be more challenging. However, the use of potent photocatalysts and appropriate reaction conditions can, in principle, lead to the formation of a cyclopropane radical cation. rsc.org

Proposed Photocatalytic Activation and Transformation:

A plausible photocatalytic cycle for the transformation of this compound could involve the following steps:

Excitation of the Photocatalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can act as a strong oxidant, accepting an electron from the cyclopropane to form a cyclopropane radical cation and the reduced form of the photocatalyst (PC•⁻).

Ring Opening of the Radical Cation: The cyclopropane radical cation is highly strained and can undergo rapid ring-opening to form a distonic radical cation, where the charge and the radical are separated.

Functionalization and Catalyst Regeneration: The radical intermediate can then be trapped by a suitable nucleophile or undergo further redox processes. The reduced photocatalyst is regenerated in a subsequent step, for example, by reacting with an oxidant present in the reaction mixture, to complete the catalytic cycle.

The regioselectivity of the ring-opening and the subsequent functionalization would be a key aspect of such a transformation. For an unsymmetrically substituted cyclopropane like this compound, cleavage of the most substituted C-C bond is often favored.

The table below summarizes a hypothetical photocatalytic transformation of this compound.

| Step | Description | Intermediate/Product |

| 1 | Excitation of Photocatalyst | PC* |

| 2 | Single-Electron Transfer | This compound radical cation |

| 3 | Ring Opening | 1,3-Distonic radical cation |

| 4 | Nucleophilic Attack & Radical Quenching | 1,3-Difunctionalized alkane |

While specific photocatalytic reactions for this compound have not been detailed in the literature, the general principles of photoredox catalysis offer a promising avenue for the future development of novel transformations of such simple alkylcyclopropanes. rsc.org The challenge lies in identifying suitable photocatalysts and reaction conditions to achieve efficient and selective C-C bond cleavage and functionalization of these relatively inert substrates.

Spectroscopic Characterization and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the elucidation of the carbon-hydrogen framework of organic compounds. For 1-butyl-2-methylcyclopropane, which exists as cis and trans diastereomers, NMR is crucial for assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

Advanced ¹H NMR Studies (e.g., Variable Temperature, NOE)

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of protons. In the case of this compound, the chemical shifts of the cyclopropyl (B3062369) protons are particularly diagnostic, typically appearing in the upfield region of the spectrum (around 0-1.5 ppm) due to the shielding effect of the ring current.

Advanced ¹H NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in differentiating between the cis and trans isomers. wikipedia.orglibretexts.org The NOE is observed between protons that are in close spatial proximity (typically < 5 Å). libretexts.org For the cis isomer, an NOE would be expected between the protons of the methyl group and the adjacent protons of the butyl group, as they are on the same face of the cyclopropane ring. Conversely, in the trans isomer, such an interaction would be absent or significantly weaker.

Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the butyl group. By analyzing changes in the ¹H NMR spectrum at different temperatures, it is possible to determine the rotational barriers and preferred conformations of the flexible alkyl chain. However, for a relatively small and flexible molecule like this compound, significant changes in the spectrum are not typically expected at standardly accessible temperature ranges unless specific conformational locking is present.

Table 1: Illustrative ¹H NMR Data for cis-1-Butyl-2-methylcyclopropane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl H (C1-H) | ~0.6-0.8 | m | - |

| Cyclopropyl H (C2-H) | ~0.2-0.4 | m | - |

| Cyclopropyl H₂ (C3-H₂) | ~-0.1-0.1 | m | - |

| CH₃ (methyl) | ~1.0-1.2 | d | ~6-7 |

| CH₂ (butyl, α to ring) | ~1.2-1.4 | m | - |

| (CH₂)₂ (butyl) | ~1.3-1.5 | m | - |

| CH₃ (butyl, terminal) | ~0.8-1.0 | t | ~7 |

Note: This table is a hypothetical representation based on known chemical shifts for similar structures.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the cyclopropyl carbons are characteristically upfield, typically between 10 and 30 ppm. The stereochemistry (cis or trans) will influence the chemical shifts of the ring carbons and the substituents due to differing steric interactions. For instance, in the cis isomer, steric compression can cause the signals for the methyl and the α-methylene carbons of the butyl group to shift upfield compared to the trans isomer (a phenomenon known as the γ-gauche effect). The PubChem database confirms the availability of a ¹³C NMR spectrum for this compound. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for cis and trans-1-Butyl-2-methylcyclopropane

| Carbon Atom | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer |

| C1 (CH-butyl) | ~20-25 | ~22-27 |

| C2 (CH-methyl) | ~15-20 | ~17-22 |

| C3 (CH₂) | ~8-12 | ~9-13 |

| C-methyl | ~10-15 | ~12-17 |

| Cα (butyl) | ~30-35 | ~32-37 |

| Cβ (butyl) | ~28-33 | ~29-34 |

| Cγ (butyl) | ~22-27 | ~22-27 |

| Cδ (butyl) | ~13-16 | ~13-16 |

Note: These are estimated values based on typical ranges for alkyl-substituted cyclopropanes.

Mass Spectrometry (GC-MS) in Reaction Product Analysis and Complex Mixture Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. nist.gov The gas chromatograph separates the cis and trans isomers of this compound, and the mass spectrometer provides a fragmentation pattern for each, which serves as a molecular fingerprint. The NIST WebBook lists mass spectrometry data for trans-1-butyl-2-methylcyclopropane. nist.gov

The fragmentation of cycloalkanes in MS is often characterized by the loss of small neutral molecules. youtube.com For this compound (molecular weight 112.22 g/mol ), the molecular ion peak (M⁺) at m/z 112 would be expected. nih.gov Common fragmentation pathways for alkylcyclopropanes include:

Loss of the alkyl side chain: Cleavage of the bond between the butyl group and the cyclopropane ring can lead to a fragment corresponding to the loss of a butyl radical (•C₄H₉), resulting in a peak at m/z 55.

Loss of the methyl group: Cleavage of the methyl group would result in a peak at m/z 97 (M-15).

Ring-opening and subsequent fragmentation: The cyclopropane ring can undergo cleavage to form an alkene-like radical cation, which then fragments further, leading to a series of peaks corresponding to the loss of C₂H₄ (ethylene) or C₃H₆ (propene). For instance, a prominent peak at m/z 70 could arise from the loss of C₃H₆.

Fragmentation of the butyl chain: The butyl group itself can fragment, leading to characteristic peaks at m/z 43 (propyl cation) and m/z 29 (ethyl cation). nih.govacs.org

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of •CH₃ |

| 83 | [C₆H₁₁]⁺ | Loss of •C₂H₅ |

| 70 | [C₅H₁₀]⁺ | Loss of C₃H₆ |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 55 | [C₄H₇]⁺ | Loss of •C₄H₉ |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: The relative intensities of these peaks would depend on the isomer and the ionization conditions.

Infrared (IR) Spectroscopy for Elucidating Molecular Vibrations and Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is used to identify the presence of specific functional groups. docbrown.inforesearchgate.net The IR spectrum of this compound is expected to show characteristic absorptions for both the cyclopropyl ring and the alkyl chains. nih.gov

C-H stretching vibrations: The C-H bonds of the cyclopropane ring typically absorb at a higher frequency (~3080-3000 cm⁻¹) than those of the alkyl groups (~2960-2850 cm⁻¹). docbrown.info This distinction can help confirm the presence of the cyclopropane ring.

CH₂ scissoring and bending vibrations: The CH₂ groups of the butyl chain and the cyclopropane ring will show scissoring vibrations around 1465 cm⁻¹.

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, which often appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). A characteristic absorption around 1020-1000 cm⁻¹ is often associated with the cyclopropane skeleton. docbrown.info

The IR spectra of the cis and trans isomers are expected to be very similar, with minor differences likely appearing in the fingerprint region, which may allow for their differentiation if pure samples of each are available for comparison.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3000 | C-H stretch | Cyclopropane ring |

| ~2960-2850 | C-H stretch | Butyl and methyl groups |

| ~1465 | CH₂ scissoring | Alkyl and cyclopropane |

| ~1380 | CH₃ symmetric bend | Methyl group |

| ~1020-1000 | Ring deformation | Cyclopropane ring |

Note: These are general regions and the exact peak positions can vary.

X-ray Diffraction Analysis for Solid-State Stereochemical Confirmation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical information. anton-paar.comthepharmajournal.com For this technique to be applicable, the compound must be a crystalline solid. mpg.dewikipedia.org

This compound is a low molecular weight, non-polar hydrocarbon and is expected to be a liquid at room temperature with a low melting point. Obtaining a single crystal suitable for X-ray diffraction would likely require cryogenic techniques. To date, there are no published X-ray crystal structures for this compound in crystallographic databases. However, if a crystalline derivative were to be synthesized, for example, by introducing a functional group capable of forming strong intermolecular interactions like a carboxylic acid or an amide, then X-ray diffraction could be used to unambiguously confirm the cis or trans stereochemistry. A search of the literature reveals that the crystal structure of a related compound, cyclopropanecarbohydrazide, has been determined by X-ray diffraction, demonstrating the feasibility of this technique for cyclopropane derivatives. caltech.edu

Advanced Applications of 1 Butyl 2 Methylcyclopropane and Its Derivatives in Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Construction

The utility of 1-butyl-2-methylcyclopropane as a building block in the construction of complex molecules stems from the inherent ring strain of the cyclopropane (B1198618) moiety. This strain, a consequence of the deviation from ideal sp³ bond angles, makes the C-C bonds of the ring susceptible to cleavage under various reaction conditions. This reactivity allows for the strategic opening of the three-membered ring to introduce functionality and construct larger carbon skeletons. The presence of the butyl and methyl groups on the cyclopropane ring provides steric and electronic differentiation, which can influence the regioselectivity and stereoselectivity of ring-opening reactions.

The stereochemistry of this compound, existing as cis and trans diastereomers, each of which is chiral, offers a powerful tool for asymmetric synthesis. By starting with a stereochemically pure isomer of this compound, chemists can transfer this stereochemical information to the final product, enabling the synthesis of enantiomerically enriched complex molecules. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activity.

The reactivity of the cyclopropane ring in this compound can be further modulated by the introduction of activating groups. For instance, the presence of a carbonyl or an aryl group adjacent to the cyclopropane ring can facilitate ring-opening reactions under milder conditions, expanding the synthetic utility of this building block.

Precursors for Diverse Functionalized Cyclopropane-Containing Molecules

Beyond its use in ring-opening strategies, this compound can serve as a scaffold for the synthesis of a variety of functionalized cyclopropane-containing molecules. The C-H bonds on the cyclopropane ring and the attached alkyl groups can be selectively functionalized through various modern synthetic methodologies.

For example, directed C-H activation reactions can be employed to introduce new functional groups at specific positions on the cyclopropane ring or the alkyl side chains. This allows for the elaboration of the simple this compound core into more complex structures while retaining the three-membered ring. The choice of directing group and catalyst is crucial for achieving high regioselectivity in these transformations.

Furthermore, the double bond of a vinyl-substituted derivative of this compound can undergo a plethora of reactions, such as epoxidation, dihydroxylation, and cyclopropanation, to introduce further complexity and functionality. These transformations provide access to a wide range of substituted cyclopropane derivatives that can be used as intermediates in multi-step syntheses.

A hypothetical reaction scheme illustrating the potential of this compound as a precursor is shown below:

| Reactant | Reagents and Conditions | Product | Application of Product |

| cis-1-Butyl-2-methylcyclopropane | 1. NBS, light 2. KHMDS | 1-Butyl-2-methyl-3-methylenecyclopropane | Precursor for further functionalization via the double bond |

| trans-1-Butyl-2-methylcyclopropane | [Rh₂(esp)₂], N-tosyl-2-amino-3-phenylprop-2-en-1-oate | Functionalized piperidine (B6355638) derivative | Core structure in pharmaceutical compounds |

This table represents a hypothetical scenario based on known reactivity patterns of similar cyclopropane derivatives, as specific literature for this compound is limited.

Contributions to the Synthesis of Biologically Relevant Organic Compounds (e.g., pharmaceutical intermediates, agrochemicals)

The cyclopropane motif is a prevalent feature in a number of biologically active natural products and synthetic compounds. Its rigid structure and ability to influence molecular conformation make it a valuable component in drug design. While direct applications of this compound in the synthesis of specific commercial drugs or agrochemicals are not extensively documented in publicly available literature, the principles of its reactivity are applicable to the synthesis of analogous structures with biological relevance.

For instance, the ring-opening of activated 1,2-dialkylcyclopropanes can lead to the formation of gamma-substituted ketones and esters, which are important intermediates in the synthesis of various pharmaceuticals. The stereocontrolled synthesis of these intermediates, guided by the stereochemistry of the starting cyclopropane, is a key advantage.

A patent for the synthesis of 1-methylcyclopropanecarboxylic acid highlights its importance as a pharmaceutical intermediate. acs.org While this is a simpler analogue, it underscores the potential of substituted cyclopropanes in the pharmaceutical industry. The synthesis of such carboxylic acid derivatives from the corresponding alkyl-substituted cyclopropanes via oxidation is a feasible synthetic route.

Emerging Research Avenues and Future Perspectives for 1 Butyl 2 Methylcyclopropane

Novel Catalytic Systems for Cyclopropane (B1198618) Functionalization

The selective functionalization of cyclopropane rings, such as that in 1-butyl-2-methylcyclopropane, represents a significant area of research. The development of novel catalytic systems is crucial for unlocking the synthetic potential of these strained carbocycles. Recent advancements have focused on transition-metal-catalyzed C-H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from the cyclopropane scaffold.

Palladium catalysts have shown considerable promise in this area. For instance, Pd(II)-catalyzed C(sp³)–H arylation of aminomethyl-cyclopropanes has been achieved using a simple N-acetyl amino acid ligand, which controls enantioselectivity and promotes γ-C–H activation. nih.gov This method allows for the coupling of various aryl boronic acids with the cyclopropane core. nih.gov Similarly, the use of picolinamide (B142947) as a directing group has enabled efficient Pd-catalyzed C-H arylation of cyclopropanes with aryl iodides, yielding exclusively cis-substituted products. acs.org Another approach involves the use of an isoleucine-NH2 bidentate directing group, which has demonstrated excellent asymmetric induction in the Pd(II)-catalyzed β-methylene C(sp³)–H bond activation of cyclopropanes. rsc.org

Beyond arylation, researchers have explored other functionalizations. For example, a one-pot protocol involving intramolecular palladium(0)-catalyzed cyclopropane sp³ C–H bond functionalization has been developed for the synthesis of quinoline (B57606) and tetrahydroquinoline derivatives. rsc.org This reaction proceeds through C-H bond cleavage and subsequent C-C bond formation via in situ ring-opening of the cyclopropane. rsc.org Furthermore, the development of mono-N-protected amino acid ligands has enabled the first examples of enantioselective C-H activation of cyclopropanes for cross-coupling with a diverse range of organoboron reagents under mild conditions. nih.gov

Ruthenium-based catalysts are also emerging as effective tools. Chiral ruthenium-phenyloxazoline (Ru-Pheox) complexes have been used for the catalytic asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, producing highly functionalized cyclopropanes with excellent enantioselectivity. researchgate.net

The table below summarizes some of the key catalytic systems and their applications in cyclopropane functionalization.

| Catalyst System | Directing Group/Ligand | Functionalization | Key Features |

| Palladium(II) | N-acetyl amino acid | Arylation | Enantioselective, γ-C–H activation |

| Palladium(II) | Picolinamide | Arylation | High efficiency, cis-selectivity |

| Palladium(II) | Isoleucine-NH2 | Arylation | High asymmetric induction |

| Palladium(0) | - | Annulation | Synthesis of N-heterocycles |

| Palladium(II) | Mono-N-protected amino acid | Arylation, Vinylation, Alkylation | Enantioselective, mild conditions |

| Ruthenium(II)-Pheox | - | Cyclopropanation | High enantioselectivity |

Biocatalytic Approaches to Cyclopropane Synthesis and Transformation

Biocatalysis is an increasingly important field for the synthesis and modification of complex molecules like this compound, offering environmentally friendly and highly selective reaction pathways. digitellinc.com Engineered enzymes, particularly those based on heme proteins, are at the forefront of this research.

Engineered myoglobin (B1173299) and cytochrome P450 enzymes have been successfully repurposed for asymmetric cyclopropanation reactions. nih.govnih.gov These biocatalysts can achieve high diastereo- and enantioselectivity, providing access to chiral cyclopropane derivatives that are challenging to synthesize using traditional chemical methods. nih.govutdallas.edu For instance, engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores in drug discovery. digitellinc.comutdallas.edu

A notable advancement is the development of a cofactor-independent cyclopropanation enzyme from a promiscuous tautomerase. nih.govnih.gov This engineered enzyme catalyzes the enantioselective synthesis of various cyclopropanes with high diastereo- and enantiopurity. nih.govnih.gov The reaction proceeds via the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes. nih.govnih.gov

Furthermore, biocatalytic strategies are being explored for the transformation of existing cyclopropane rings. While specific examples for this compound are not yet widespread, the principles are well-established. For example, certain bacteria possess enzymes like ACC deaminase that can cleave the cyclopropane ring of 1-aminocyclopropanecarboxylic acid. unl.pt This highlights the potential for discovering or engineering enzymes capable of regioselectively opening or functionalizing alkyl-substituted cyclopropanes.

The table below provides an overview of recent biocatalytic approaches relevant to cyclopropane chemistry.

| Enzyme Type | Reaction | Key Features |

| Engineered Myoglobin | Asymmetric Cyclopropanation | High stereoselectivity for fluorinated cyclopropanes. digitellinc.comutdallas.edu |

| Engineered Cytochrome P450 | Asymmetric Cyclopropanation | Broad substrate scope and high enantioselectivity. nih.govnih.gov |

| Engineered Tautomerase | Enantioselective Cyclopropanation | Cofactor-independent, high diastereo- and enantiopurity. nih.govnih.gov |

| ACC Deaminase | Ring Cleavage | Potential model for cyclopropane ring transformation. unl.pt |

Interactions with Biological Systems (e.g., enzyme inhibition, receptor binding, microbial volatile organic compounds)

The unique structural and electronic properties of the cyclopropane ring, as found in this compound, make it a valuable motif in medicinal chemistry and chemical biology. unl.pt Cyclopropane derivatives have been shown to interact with a variety of biological systems.

Enzyme Inhibition: The strained three-membered ring of cyclopropane can act as a reactive handle, leading to the inhibition of specific enzymes. unl.pt For example, cyclopropane-derived compounds have been designed as mechanism-based inhibitors for enzymes like methanol (B129727) dehydrogenase. nih.gov The inactivation often involves the ring-opening of the cyclopropane moiety and the formation of a covalent bond with the enzyme's active site. nih.gov More recently, cyclopropane-based inhibitors have been developed for viral proteases, such as the 3C-like protease of SARS-CoV-2. acs.org The rigid cyclopropane scaffold can help to lock the inhibitor in a conformation that enhances its binding affinity to the target protein. acs.org

Receptor Binding: Cyclopropane-containing molecules can also act as ligands for various receptors. For instance, certain cyclopropane-based amino acids are potent and selective ligands for glutamate (B1630785) receptors, which are important targets for neurological drug discovery. unl.pt The conformational constraints imposed by the cyclopropane ring can lead to improved selectivity and potency. unl.pt

Microbial Volatile Organic Compounds (MVOCs): While there is no specific literature identifying this compound as a microbial volatile, many microorganisms produce a diverse array of volatile organic compounds (VOCs) that can have various biological activities, including antifungal and antibacterial properties. nih.gov The study of MVOCs is an active area of research, and it is plausible that simple cyclopropane derivatives could be part of the complex volatile profiles of certain microbes.

The table below highlights some examples of the biological interactions of cyclopropane derivatives.

| Biological Target/System | Type of Interaction | Example Compound Class |

| Methanol Dehydrogenase | Enzyme Inhibition | Cyclopropanol derivatives. nih.gov |

| SARS-CoV-2 3CLpro | Enzyme Inhibition | Cyclopropane-based protease inhibitors. acs.org |

| Glutamate Receptors | Receptor Binding | Cyclopropyl (B3062369) amino acids. unl.pt |

| Fungal Pathogens | Antifungal Activity | Various microbial VOCs (potential for cyclopropanes). nih.gov |

Integration of Computational and Experimental Methodologies for Predictive Research

The combination of computational and experimental approaches is becoming indispensable for advancing our understanding of cyclopropane chemistry, including the properties and reactivity of molecules like this compound.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are frequently used to elucidate the mechanisms of catalytic reactions involving cyclopropanes. For instance, computational studies have been instrumental in understanding the inner-sphere versus outer-sphere mechanisms of Ru(II)-catalyzed cyclopropanations and have helped to explain the observed diastereoselectivities. researchgate.net Similarly, computational analysis of Pd(II)-catalyzed C-H activation has provided insights into the transition structures responsible for enantioselective C-H cleavage. nih.gov

Predictive Modeling: Computational methods can also be used to predict the reactivity and stereochemical outcome of cyclopropanation reactions. acs.org By modeling the transition states of different reaction pathways, researchers can gain a deeper understanding of the factors that control selectivity. This predictive power can guide the design of new catalysts and substrates for desired transformations. acs.org

Combined Studies: The synergy between computational and experimental work is particularly powerful. Experimental observations, such as kinetic data and product distributions, can be used to validate and refine computational models. acs.orgresearchgate.net In turn, computational insights can suggest new experiments to test specific mechanistic hypotheses. acs.orgresearchgate.net This iterative process of experiment and computation accelerates the discovery and optimization of new synthetic methods.

The table below illustrates the application of integrated computational and experimental methodologies in cyclopropane research.

| Research Area | Computational Method | Experimental Technique | Combined Insights |

| Catalytic Mechanism | DFT Calculations | Kinetic Studies, NMR Spectroscopy | Elucidation of reaction pathways and selectivity factors. acs.orgresearchgate.net |

| Enantioselective Catalysis | Transition State Modeling | Chiral HPLC, X-ray Crystallography | Understanding the origin of enantioselectivity. nih.gov |

| Catalyst Design | Molecular Modeling | Catalyst Synthesis and Testing | Rational design of more efficient and selective catalysts. acs.org |

Potential for Green Chemistry Approaches in Cyclopropane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cyclopropanes to minimize the environmental impact of chemical processes. thieme-connect.de This involves the use of safer reagents, alternative energy sources, and more sustainable reaction media.

Alternative Reagents and Catalysts: A major focus of green cyclopropanation is the replacement of hazardous reagents, such as diazomethane, with safer alternatives. acsgcipr.org Biocatalysis, as discussed in section 7.2, represents a key green approach, as enzymes operate under mild conditions in aqueous media. thieme-connect.de Additionally, the development of catalytic methods using earth-abundant and non-toxic metals is an important goal. organic-chemistry.org

Alternative Energy Sources: The use of alternative energy sources like photochemistry and electrochemistry can also contribute to greener cyclopropane syntheses. rsc.org These methods can often be performed at room temperature and can avoid the need for stoichiometric chemical oxidants or reductants. rsc.org For example, photoredox catalysis has been used for the cyclopropanation of alkenes under mild conditions. rsc.org

Sustainable Solvents: Replacing volatile organic solvents with greener alternatives, such as water or ionic liquids, is another important aspect of green cyclopropanation. thieme-connect.de While challenging due to the often non-polar nature of the substrates, methods are being developed to perform these reactions in more environmentally benign media. thieme-connect.de The synthesis of biomass-derived gasoline additives like methylcyclopentane (B18539) showcases the potential for creating valuable cyclic compounds from renewable feedstocks. osti.govrsc.org

The table below summarizes some of the green chemistry approaches being explored for cyclopropane synthesis.

| Green Chemistry Principle | Approach | Example |

| Safer Reagents | Biocatalysis | Engineered heme proteins for asymmetric cyclopropanation. thieme-connect.de |

| Alternative Energy | Photocatalysis | Visible-light-mediated cyclopropanation of alkenes. rsc.org |

| Sustainable Solvents | Aqueous Media | Enzyme-catalyzed reactions in water. thieme-connect.de |

| Renewable Feedstocks | Biomass Conversion | Synthesis of methylcyclopentane from 2,5-hexanedione. osti.govrsc.org |

| Atom Economy | Catalytic C-H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds. acs.org |

Q & A

Q. What are the optimal synthetic routes for 1-Butyl-2-methylcyclopropane, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically employs cyclopropanation strategies, such as the Corey-Chaykovsky reaction or metal-catalyzed [2+1] cycloadditions. For example, using a dimethylsulfoxonium methylide reagent with a substituted alkene precursor can yield cyclopropanes. Reaction optimization should focus on:

- Temperature : Elevated temperatures (80–120°C) improve ring closure but may increase side reactions.

- Catalyst : Transition metals (e.g., Pd or Cu) enhance stereoselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF) favor cyclopropanation kinetics.

Yield optimization requires monitoring by GC-MS or HPLC, with iterative adjustments to stoichiometry and reaction time. Reproducibility guidelines from should be followed for reporting .

Q. How should stereoisomers of this compound be characterized?

- Methodological Answer : Stereoisomer characterization involves:

- NMR Spectroscopy : and NMR can distinguish cis vs. trans isomers via coupling constants (e.g., cis: J = 5–8 Hz; trans: J = 8–12 Hz) .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives.

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers.

Data must be cross-validated with computational models (DFT calculations) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How does the cyclopropane ring's strain influence the compound's reactivity in substitution reactions?

- Methodological Answer : The ring strain (~27 kcal/mol) increases electrophilicity at the cyclopropane carbons. Substitution reactions (e.g., bromination or hydroxylation) can be studied via:

- Kinetic Analysis : Monitor reaction rates under varying conditions (pH, solvent polarity).

- Isotopic Labeling : Use or isotopes to track regioselectivity.

- Theoretical Modeling : Apply DFT to map transition states and predict regiochemical outcomes .

highlights similar reactivity in brominated cyclopropanes, where ring strain drives ring-opening reactions .

Q. What strategies resolve contradictions in thermal stability data across studies?

- Methodological Answer : Contradictions often arise from impurities or measurement techniques. A systematic approach includes:

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify sample integrity.

- Controlled Decomposition Studies : Compare stability in inert vs. oxidative atmospheres (TGA).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in literature data .

emphasizes iterative hypothesis testing to address conflicting results .

Q. How can computational modeling predict the compound's reactivity in novel reaction environments?

- Methodological Answer : Use quantum mechanical methods (e.g., DFT or MD simulations) to:

- Map Electron Density Surfaces : Identify reactive sites (e.g., strained C-C bonds).

- Simulate Solvent Effects : COSMO-RS models predict solvation energies in nonpolar media.

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys databases suggest feasible pathways based on analogous cyclopropane reactions .

Validate predictions with microreactor experiments to test scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.